Antitumor agent-143

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

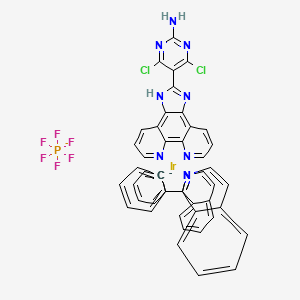

C47H29Cl2F6IrN9P-3 |

|---|---|

Molecular Weight |

1127.9 g/mol |

IUPAC Name |

4,6-dichloro-5-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)pyrimidin-2-amine;iridium;bis(1-phenylisoquinoline);hexafluorophosphate |

InChI |

InChI=1S/C17H9Cl2N7.2C15H10N.F6P.Ir/c18-14-9(15(19)26-17(20)25-14)16-23-12-7-3-1-5-21-10(7)11-8(13(12)24-16)4-2-6-22-11;2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-7(2,3,4,5)6;/h1-6H,(H,23,24)(H2,20,25,26);2*1-7,9-11H;;/q;3*-1; |

InChI Key |

LADPKNCURPEBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=C(N=C(N=C5Cl)N)Cl.F[P-](F)(F)(F)(F)F.[Ir] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent 143D

Introduction: The designation "Antitumor agent-143" can refer to several distinct investigational compounds. Initial research identifies "143D," a novel, potent, and selective covalent inhibitor of KRASG12C, as a primary candidate with substantial preclinical data. Other agents include BPT-143, a synthetic alpha-dead IL-2 variant, and IT-143-B, associated with miRNA-143. This guide will focus on 143D , as it has the most extensive publicly available data regarding its mechanism of action, aligning with the request for an in-depth technical guide.

Core Mechanism of Action of 143D

143D is a tetrahydronaphthyridine derivative that functions as a highly selective and potent small-molecule inhibitor of the KRASG12C mutation.[1][2] The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[2] Mutations in the KRAS gene are among the most common drivers of human cancers.[2][3] The G12C mutation, where glycine at position 12 is replaced by cysteine, is a specific oncogenic driver.

The core mechanism of 143D involves the covalent modification of the cysteine residue in the KRASG12C mutant protein. This irreversible binding locks the KRASG12C protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling. By downregulating KRASG12C-dependent signal transduction, 143D effectively suppresses key cellular processes that contribute to tumor growth and survival. Specifically, treatment with 143D leads to the sustained inhibition of the MAPK signaling pathway.

The antitumor effects of 143D manifest through several cellular outcomes:

-

Inhibition of Cell Proliferation: 143D selectively inhibits the proliferation of cancer cells harboring the KRASG12C mutation.

-

Induction of G1-Phase Cell Cycle Arrest: The agent causes cells to arrest in the G1 phase of the cell cycle, preventing them from progressing to DNA synthesis and mitosis.

-

Induction of Apoptosis: 143D triggers programmed cell death in KRASG12C-mutant cancer cells.

Quantitative Data Summary

The preclinical evaluation of 143D has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of 143D

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical Potency | Low nanomolar concentrations | Inhibition of KRASG12C effects | |

| Cellular Potency | Low nanomolar concentrations | Inhibition of KRASG12C effects |

Table 2: In Vivo Antitumor Efficacy of 143D in Human Cancer Xenograft Models

| Model | Dosage | Effect | Reference |

| Human Cancer Xenograft Models | Dose-dependent | Inhibition of tumor growth | |

| KRASG12C-mutant tumors | Not specified | Sustained inhibition of KRAS signaling and tumor regression |

Table 3: Pharmacokinetic Properties of 143D in Mouse Models

| Parameter | Comparison with MRTX849 | Key Finding | Reference |

| Half-life (t1/2) | Longer | Favorable for sustained drug exposure | |

| Maximum Concentration (Cmax) | Higher | Indicates good absorption and distribution | |

| Area Under the Curve (AUC) | Higher | Suggests greater overall drug exposure | |

| Blood-Brain Barrier Penetration | Not compared | 143D crosses the blood-brain barrier |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of 143D.

3.1. Cell Proliferation Assay

-

Objective: To determine the effect of 143D on the growth of cancer cell lines.

-

Methodology:

-

KRASG12C-mutant and wild-type KRAS cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of 143D or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as the MTT assay.

-

The intensity of the color, which is proportional to the number of viable cells, is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of 143D.

-

3.2. Cell Cycle Analysis

-

Objective: To investigate the effect of 143D on cell cycle progression.

-

Methodology:

-

KRASG12C-mutant cells are treated with 143D or a vehicle control for a defined period (e.g., 24 or 48 hours).

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

-

Fixed cells are washed and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to identify any cell cycle arrest.

-

3.3. Apoptosis Assay

-

Objective: To determine if 143D induces apoptosis in cancer cells.

-

Methodology:

-

KRASG12C-mutant cells are treated with 143D or a vehicle control.

-

Cells are harvested, including both adherent and floating cells.

-

Cells are washed with cold PBS.

-

Apoptosis is assessed using an Annexin V-FITC and PI staining kit.

-

Stained cells are analyzed by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

3.4. In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of 143D in a living organism.

-

Methodology:

-

Human KRASG12C-mutant cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives oral administration of 143D at various doses, while the control group receives a vehicle.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis, such as western blotting to assess target engagement.

-

Signaling Pathways and Experimental Workflows

Caption: Workflow for assessing the in vivo antitumor efficacy of 143D in a xenograft mouse model.

Combination Therapies

Preclinical studies have shown that combining 143D with inhibitors of the EGFR/MEK/ERK signaling pathway results in enhanced antitumor activity both in vitro and in vivo. This suggests that a multi-target approach could be a promising strategy to overcome potential resistance mechanisms.

Conclusion

Antitumor agent 143D is a potent and selective covalent inhibitor of KRASG12C with a well-defined mechanism of action. It effectively downregulates KRAS-dependent signaling, leading to the inhibition of cell proliferation, G1-phase cell cycle arrest, and apoptosis in KRASG12C-mutant cancer cells. Favorable pharmacokinetic properties and significant antitumor efficacy in preclinical models, both as a single agent and in combination therapies, position 143D as a promising candidate for further clinical development in the treatment of KRASG12C-driven cancers.

References

Unveiling Antitumor Agent 143D: A Deep Dive into its Discovery, Synthesis, and Preclinical Efficacy

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical development of Antitumor agent-143D, a novel and potent selective inhibitor of the KRASG12C mutation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.

Introduction: The Challenge of Targeting KRAS

The KRAS oncogene is one of the most frequently mutated genes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of known allosteric regulatory sites. The discovery of a covalent binding pocket in the switch-II region of the KRASG12C mutant, however, has opened up new avenues for therapeutic intervention. Antitumor agent-143D has emerged from these efforts as a promising clinical candidate.

Discovery of 143D: A Structure-Based Approach

The identification of 143D was the result of a meticulous structure-based drug design and focused chemical library analysis.[1][2][3] This strategy aimed to identify novel scaffolds that could form a covalent bond with the cysteine residue at position 12 of the KRASG12C mutant protein. The core of 143D is a tetrahydronaphthyridine derivative, a distinct chemical scaffold compared to the tetrahydropyridopyrimidines that form the basis of other well-characterized KRASG12C inhibitors like MRTX849.[1]

Synthesis of Antitumor Agent 143D

While the specific, step-by-step synthesis of 143D is proprietary and detailed in patent literature (WO2022170947), the general approach involves a multi-step chemical synthesis strategy to construct the core tetrahydronaphthyridine scaffold and subsequently attach the reactive acrylamide warhead responsible for the covalent interaction with Cys12.[1] The synthesis is designed to be efficient and scalable for potential clinical development.

Mechanism of Action: Covalent Inhibition of KRASG12C

143D functions as a highly potent and selective covalent inhibitor of the KRASG12C protein. By forming an irreversible bond with the mutant cysteine residue, 143D locks the KRAS protein in its inactive, GDP-bound state. This action effectively downregulates the KRASG12C-dependent signal transduction pathways, primarily the MAPK signaling pathway. The sustained inhibition of this pathway leads to G1-phase cell cycle arrest and the induction of apoptosis in cancer cells harboring the KRASG12C mutation.

Preclinical Efficacy and Pharmacokinetics

Extensive preclinical studies have demonstrated the potent antitumor activity of 143D both in vitro and in vivo.

In Vitro Activity

In cellular assays, 143D has shown low nanomolar potency in inhibiting the effects of the KRASG12C mutation. It selectively inhibits the proliferation of KRASG12C-mutant tumor cells while having minimal effect on cells with wild-type KRAS.

| Cell Line | KRAS Mutation | 143D IC50 (nM) |

| NCI-H358 | G12C | Data not available in snippets |

| MIA PaCa-2 | G12C | Data not available in snippets |

| SW1463 | G12C | Data not available in snippets |

Note: Specific IC50 values were not available in the provided search results but are described as being in the low nanomolar range.

In Vivo Efficacy

In human cancer xenograft models, oral administration of 143D resulted in dose-dependent inhibition of tumor growth. The antitumor efficacy was comparable to that of other well-characterized KRASG12C inhibitors, AMG510 and MRTX849. Importantly, the treatments were well-tolerated with no significant loss of body weight in the animal models. Treatment with 143D led to sustained inhibition of KRAS signaling and tumor regression in these models.

Pharmacokinetic Profile

Pharmacokinetic studies in mouse models revealed that 143D has favorable drug-like properties. Compared to MRTX849, 143D exhibited a longer half-life, a higher maximum concentration (Cmax), and a greater area under the curve (AUC). Furthermore, 143D demonstrated the ability to cross the blood-brain barrier, which is a significant advantage for treating brain metastases.

| Parameter | 143D | MRTX849 |

| Half-life | Longer | Shorter |

| Cmax | Higher | Lower |

| AUC | Higher | Lower |

| Blood-Brain Barrier Penetration | Yes | Data not available in snippets |

Combination Therapy and Future Directions

Preclinical data suggests that combining 143D with inhibitors of the EGFR/MEK/ERK signaling pathways results in enhanced antitumor activity both in vitro and in vivo. This synergistic effect highlights a promising strategy to overcome potential resistance mechanisms. The favorable preclinical profile of 143D, including its potent antitumor activity, desirable pharmacokinetic properties, and ability to be combined with other targeted agents, strongly supports its further clinical development for the treatment of cancers harboring the KRASG12C mutation.

Experimental Protocols

Cell Proliferation Assay

KRASG12C-mutant and wild-type cancer cells are seeded in 96-well plates and treated with increasing concentrations of 143D for a specified duration (e.g., 72 hours). Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Cells or tumor tissues are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the KRAS signaling pathway (e.g., p-ERK, total ERK, cleaved-caspase 3, cleaved-PARP). Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.

In Vivo Xenograft Studies

Human cancer cells with the KRASG12C mutation (e.g., SW1463, MIA PaCa-2, NCI-H1373) are subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally, once daily, with 143D, a vehicle control, or a comparator compound (e.g., MRTX849, AMG510). Tumor volumes and mouse body weights are measured regularly (e.g., every 3 days). At the end of the study, tumors are excised for pharmacodynamic analysis.

Conclusion

Antitumor agent 143D is a novel, potent, and selective covalent inhibitor of KRASG12C with a distinct chemical scaffold. It demonstrates significant antitumor efficacy in preclinical models, comparable to other clinical-stage inhibitors. Its favorable pharmacokinetic profile, including oral bioavailability and blood-brain barrier penetration, along with promising combination therapy results, positions 143D as a strong candidate for further clinical investigation in the treatment of KRASG12C-mutated cancers.

References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antitumor Agent-143 and its Analogs: Dual PTPN2/PTP1B Inhibitors for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Antitumor Agent-143, a potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of these key intracellular checkpoints has emerged as a promising strategy in cancer immunotherapy. This document details the core compound, its mechanism of action, structural analogs, and relevant experimental protocols to facilitate further research and development in this area.

Core Compound: this compound

This compound (also referred to as compound 369) is a substituted benzothiophene derivative identified as a highly potent dual inhibitor of PTPN2 and PTP1B.

Chemical Structure:

Structural Analogs and Derivatives

While specific data for direct analogs of this compound are proprietary and found within patent literature, the broader class of potent, selective, small-molecule dual PTPN2/PTP1B inhibitors has been a focus of recent drug discovery. Compounds like ABBV-CLS-484 and Compound-182 serve as important benchmarks for activity and selectivity. These compounds often share a common phosphotyrosine (pTyr) mimetic core designed to bind to the catalytic site of the phosphatases.

The table below summarizes the activity of these related dual inhibitors.

| Compound | Target(s) | IC50 (PTPN2) | IC50 (PTP1B) | Key Features | Reference |

| This compound | PTPN2 / PTP1B | <2.5 nM | <2.5 nM | Substituted Benzothiophene Core | [1] |

| ABBV-CLS-484 | PTPN2 / PTP1B | Potent nM range | Potent nM range | Orally bioavailable, in Phase 1 clinical trials | [2][3][4] |

| Compound-182 | PTPN2 / PTP1B | 0.58 nM | 0.63 nM | Highly selective, active site competitive inhibitor | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of this compound and its analogs. Below are methodologies for key experiments.

In Vitro PTPN2/PTP1B Phosphatase Activity Assay

This assay quantifies the inhibitory activity of test compounds against PTPN2 and PTP1B enzymes.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), by the phosphatase enzyme. The resulting fluorescent product is quantified, and the reduction in fluorescence in the presence of an inhibitor indicates its potency.

Materials:

-

Recombinant human PTPN2 and PTP1B enzymes

-

DiFMUP substrate

-

Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions to the assay buffer.

-

Add the PTPN2 or PTP1B enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

-

Monitor the increase in fluorescence at appropriate excitation/emission wavelengths (e.g., 355 nm/460 nm) over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of a PTPN2/PTP1B inhibitor in a mouse model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.

Materials:

-

Immunocompromised mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice)

-

Human cancer cell line (e.g., MC38 colorectal carcinoma)

-

Cell culture medium and reagents

-

Matrigel® (optional, for enhancing tumor take rate)

-

Test compound (this compound) and vehicle for administration (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation: Culture the selected cancer cell line under standard conditions. Harvest the cells during the exponential growth phase and resuspend them in sterile PBS or a mixture with Matrigel®. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Randomization and Dosing: When the average tumor volume reaches the target size, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage) at the desired dose and schedule. The control group receives the vehicle only.

-

Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot).

-

Data Analysis: Compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion

This compound and its analogs represent a promising new class of cancer immunotherapeutics. By dually targeting the PTPN2 and PTP1B phosphatases, these compounds can effectively enhance the body's own immune system to fight cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug developers to further explore and advance this exciting therapeutic strategy. The high potency of this compound makes it a valuable lead compound for the development of novel anti-cancer drugs.

References

Technical Guide: Target Identification and Validation of Antitumor Agent-143

Abstract: This document provides a comprehensive technical overview of the preclinical target identification and validation process for a novel investigational antitumor agent, designated Antitumor agent-143. The primary molecular target was identified as the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3Kα). This guide details the experimental methodologies, quantitative data, and validation workflows that establish PI3Kα as the bona fide target of this compound and confirm its role in the agent's potent antitumor activity against PIK3CA-mutated cancer cells.

Target Identification via Affinity Chromatography-Mass Spectrometry

To elucidate the molecular target of this compound, an unbiased chemical proteomics approach was employed.[1] Affinity chromatography coupled with mass spectrometry (AP-MS) was selected to isolate and identify binding partners from complex cell lysates.[2][3]

Data Presentation: Top Protein Candidates

The AP-MS analysis of lysates from a human breast cancer cell line (MCF-7), which harbors an activating PIK3CA mutation, identified several potential binding partners. The results were ranked based on peptide count and sequence coverage.

| Rank | Protein Name | Gene Symbol | UniProt ID | Peptide Count | Sequence Coverage (%) | Notes |

| 1 | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | PIK3CA | P42336 | 48 | 35 | Top candidate; known oncogene |

| 2 | Serine/threonine-protein kinase mTOR | MTOR | P42345 | 15 | 8 | Component of a related pathway |

| 3 | Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 12 | 11 | Common nonspecific binder |

| 4 | DNA-dependent protein kinase catalytic subunit | PRKDC | P78527 | 9 | 4 | PI3K-related family member |

| 5 | ATP-citrate synthase | ACLY | P53396 | 7 | 5 | Metabolic enzyme |

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: this compound was chemically modified to incorporate a biotin tag via a flexible linker, creating a "bait" molecule for affinity purification.

-

Cell Culture and Lysis: MCF-7 cells were cultured to ~80% confluency, harvested, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation.[2]

-

Affinity Pulldown: The clarified lysate was incubated with streptavidin-coated magnetic beads pre-loaded with the biotinylated this compound probe. A control experiment was run in parallel using beads without the probe.

-

Washing and Elution: The beads were washed extensively to remove non-specific protein binders. Bound proteins were then eluted using a buffer containing a high concentration of free biotin.

-

Proteomic Analysis: Eluted proteins were separated by SDS-PAGE, and the entire gel lane was excised and subjected to in-gel trypsin digestion. The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Data Analysis: The MS/MS spectra were searched against a human protein database to identify the captured proteins. Candidates were ranked based on the number of unique peptides identified and percent sequence coverage.

Visualization: Target Identification Workflow

Caption: Workflow for identifying the molecular target of this compound.

In Vitro Target Validation

Following the identification of PI3Kα as the top candidate, a series of in vitro experiments were conducted to validate this finding and characterize the interaction.

Data Presentation: Biochemical and Cellular Activity

The inhibitory activity of this compound was quantified through biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value |

| Biochemical Kinase Assay | Recombinant PI3Kα (p110α/p85α) | IC₅₀ | 8.2 nM |

| Biochemical Kinase Assay | Recombinant PI3Kβ (p110β/p85α) | IC₅₀ | 154.7 nM |

| Biochemical Kinase Assay | Recombinant PI3Kδ (p110δ/p85α) | IC₅₀ | 210.3 nM |

| Biochemical Kinase Assay | Recombinant PI3Kγ (p110γ) | IC₅₀ | 350.1 nM |

| Cell Viability Assay | MCF-7 (PIK3CA mutant) | IC₅₀ | 25.5 nM |

| Cell Viability Assay | MDA-MB-231 (PIK3CA wild-type) | IC₅₀ | > 5,000 nM |

Experimental Protocols

A luminescence-based kinase assay was used to measure the production of ADP, a product of the kinase reaction. Recombinant human PI3K isoforms were incubated with this compound at various concentrations, ATP, and the substrate phosphatidylinositol-4,5-bisphosphate (PIP2). Kinase activity was determined by measuring the luminescent signal, and IC₅₀ values were calculated from dose-response curves.

-

Cell Seeding: MCF-7 and MDA-MB-231 cells were seeded into 96-well opaque-walled plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

ATP Measurement: An equal volume of CellTiter-Glo® reagent was added to each well. The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate luminometer.

-

Analysis: IC₅₀ values were determined by fitting the data to a four-parameter logistic curve.

-

Treatment and Lysis: MCF-7 cells were treated with this compound (100 nM) for 2 hours. Cells were then lysed in RIPA buffer.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: 20-30 µg of protein per lane was separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Immunoblotting: The membrane was blocked and then incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

-

Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The signal was visualized using an enhanced chemiluminescence (ECL) substrate.

Visualization: PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer. This compound is designed to inhibit PI3Kα, thereby blocking downstream signaling.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

In Vivo Target Validation

To confirm the antitumor activity and target engagement in a physiological context, a mouse xenograft model was utilized. This is a standard preclinical method for evaluating the efficacy of anticancer agents.

Data Presentation: Xenograft Study Results

The efficacy of this compound was tested in immunodeficient mice bearing subcutaneous MCF-7 tumors.

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 1250 ± 150 | 0% |

| This compound | 25 mg/kg, daily | 410 ± 95 | 67.2% |

| This compound | 50 mg/kg, daily | 180 ± 60 | 85.6% |

Experimental Protocol: Mouse Xenograft Study

-

Cell Implantation: Female athymic nude mice were subcutaneously injected in the right flank with MCF-7 cells suspended in Matrigel.

-

Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).

-

Drug Administration: this compound, formulated in a suitable vehicle, was administered daily by oral gavage. The control group received the vehicle alone.

-

Monitoring: Tumor volume and mouse body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length × Width²)/2.

-

Study Endpoint: The study was terminated after 21 days. Tumors were excised, weighed, and flash-frozen for subsequent pharmacodynamic analysis (e.g., Western blot for p-AKT).

Visualization: Xenograft Study Workflow

Caption: Workflow for the in vivo xenograft efficacy study.

Conclusion

The collective evidence from chemical proteomics, biochemical assays, cellular functional studies, and in vivo efficacy models provides a robust validation of PI3Kα as the primary molecular target of this compound. The agent demonstrates potent and selective inhibition of PI3Kα, leading to the suppression of downstream AKT signaling and significant antitumor activity in a PIK3CA-mutant cancer model. These findings strongly support the continued clinical development of this compound as a targeted therapy for cancers harboring PI3Kα pathway alterations.

References

Technical Guide: Analysis of the PI3K/Akt/mTOR Signaling Pathway in Response to Antitumor Agent-143

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the signaling pathway modulated by the novel investigational compound, Antitumor Agent-143. The core focus of this guide is to delineate the mechanism of action of this compound as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in human cancers. We present detailed experimental protocols, quantitative data from preclinical studies, and visual representations of the signaling network and experimental workflows to facilitate further research and development of this compound.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.

Once activated, Akt phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2. The activation of mTORC1 leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth. Dysregulation of the PI3K/Akt/mTOR pathway is a common event in many types of cancer, making it an attractive target for therapeutic intervention.

Mechanism of Action of this compound

This compound is a novel, highly selective small molecule inhibitor of the p110α subunit of PI3K. By binding to the ATP-binding pocket of PI3Kα, this compound effectively blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and the subsequent downstream signaling cascade. This targeted inhibition leads to the suppression of cell growth, proliferation, and the induction of apoptosis in cancer cells with a dysregulated PI3K pathway.

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in a panel of human cancer cell lines.

Table 1: In Vitro Cell Viability (IC50) of this compound

| Cell Line | Cancer Type | PIK3CA Mutation Status | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (Activating) | 50 |

| PC-3 | Prostate Cancer | Wild-Type | 1500 |

| A549 | Lung Cancer | Wild-Type | 2500 |

| U87-MG | Glioblastoma | PTEN Null | 75 |

Table 2: Apoptosis Induction by this compound (100 nM, 48h)

| Cell Line | % Apoptotic Cells (Annexin V+) - Control | % Apoptotic Cells (Annexin V+) - Agent-143 | Fold Increase |

| MCF-7 | 5.2% | 45.8% | 8.8x |

| PC-3 | 4.8% | 10.2% | 2.1x |

| U87-MG | 6.1% | 52.3% | 8.6x |

Table 3: Inhibition of PI3K Pathway Phosphorylation by this compound (100 nM, 2h)

| Cell Line | Protein | Phosphorylation Site | % Inhibition of Phosphorylation |

| MCF-7 | Akt | Ser473 | 95% |

| MCF-7 | S6K | Thr389 | 92% |

| PC-3 | Akt | Ser473 | 25% |

| PC-3 | S6K | Thr389 | 20% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the PI3K/Akt/mTOR signaling pathway, particularly in cancer cells with activating PIK3CA mutations or loss of PTEN. The in vitro data strongly support its mechanism of action, leading to decreased cell viability and induction of apoptosis. The provided experimental protocols serve as a foundation for further investigation into the therapeutic potential of this promising antitumor agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers for patient stratification.

A Technical Guide to the In Vitro Anticancer Activity of Antitumor Agent-143

Disclaimer: The term "Antitumor agent-143" is associated with multiple distinct therapeutic entities in scientific literature. This guide addresses the most prominently researched agents based on available data: the small molecule inhibitor 143D (IT-143-B) , a selective KRASG12C inhibitor, and microRNA-143 (miR-143) , a tumor-suppressing non-coding RNA. This document provides a detailed overview of their respective in vitro anticancer activities, experimental protocols, and associated signaling pathways.

Part 1: 143D (IT-143-B) - A Selective KRASG12C Inhibitor

143D is a novel, highly potent, and selective inhibitor of the KRASG12C mutation, a common driver in various cancers.[1][2] Its antitumor activity has been demonstrated in preclinical models, where it shows efficacy comparable to other well-characterized KRASG12C inhibitors like Sotorasib (AMG510) and Adagrasib (MRTX849).[2][3]

Quantitative Data Summary

The in vitro potency of 143D is characterized by its ability to inhibit cell proliferation in cancer cell lines harboring the KRASG12C mutation at low nanomolar concentrations.[1]

| Parameter | Cell Line | Effect | Reference |

| Potency | KRASG12C-mutant cells | Low nanomolar concentrations | |

| Effect on Cell Cycle | KRASG12C-mutant cells | G1-phase cell cycle arrest | |

| Apoptosis Induction | KRASG12C-mutant cells | Induces apoptosis |

Mechanism of Action & Signaling Pathways

143D selectively targets the KRASG12C oncoprotein, leading to the suppression of downstream signaling pathways crucial for cancer cell growth and survival. Treatment with 143D results in a dose-dependent inhibition of the phosphorylation of downstream effectors such as MEK and ERK in the KRAS-RAF-MEK-ERK pathway, and AKT in the PI3K-AKT pathway. This blockade of signaling ultimately induces cell cycle arrest and apoptosis in cancer cells with the KRASG12C mutation.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 143D for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

This technique is used to detect and quantify proteins indicative of apoptosis, such as cleaved caspase-3 and cleaved PARP.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis induction.

Part 2: microRNA-143 (miR-143) - A Tumor Suppressor

microRNA-143 is a small non-coding RNA that acts as a tumor suppressor in a variety of human cancers. Its expression is often downregulated in cancer cells, and restoring its levels has been shown to inhibit cancer cell proliferation, migration, and invasion, while also inducing apoptosis.

Quantitative Data Summary

The re-introduction of miR-143 into cancer cells has demonstrated significant anticancer effects.

| Parameter | Cell Line(s) | Effect | Reference |

| Cell Proliferation | Carcinoma cells | Inhibition | |

| Cell Migration & Invasion | Carcinoma cells | Inhibition | |

| Apoptosis | Caki-1 (Renal Cell Carcinoma) | Induction (with autophagy) | |

| Target Gene Expression | DLD-1 (Colorectal Cancer) | Downregulation of KRAS, AKT, ERK, SOS1 |

Mechanism of Action & Signaling Pathways

miR-143 exerts its tumor-suppressive functions by post-transcriptionally regulating the expression of several key oncogenes. It has been shown to target KRAS, thereby inhibiting the Ras-Raf-MEK-ERK signaling pathway. Additionally, miR-143 can indirectly regulate the PI3K/Akt pathway, which is critical for cell survival and growth.

Experimental Protocols

This protocol describes the introduction of synthetic miR-143 mimics into carcinoma cells to study their effects.

-

Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

-

Complex Formation:

-

Dilute the synthetic miR-143 mimic in serum-free medium.

-

In a separate tube, dilute a transfection reagent (e.g., lipofectamine) in serum-free medium.

-

Combine the diluted mimic and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

-

-

Transfection: Add the mimic-transfection reagent complexes to the cells.

-

Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays.

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells from the culture plate.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining:

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Part 3: Anticancer Agent 143 (Compound 369)

"Anticancer agent 143" is also the identifier for compound 369, a dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).

Quantitative Data Summary

This compound exhibits high potency in enzymatic assays.

| Parameter | Target(s) | Value | Reference |

| IC50 | PTPN2/PTP1B | <2.5 nM |

While its enzymatic inhibition is potent, detailed in vitro studies on its anticancer activity across various cell lines, comprehensive experimental protocols, and elucidated signaling pathways are less documented in the currently available public literature compared to 143D and miR-143. Further research is required to fully characterize its potential as an anticancer agent.

References

Antitumor Agent-143: A Technical Overview of Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antitumor agent-143 is an investigational small molecule that has demonstrated notable activity in preclinical oncology models. This document provides a comprehensive technical guide on the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on available data. It is intended to serve as a resource for researchers and drug development professionals engaged in the evaluation of novel cancer therapeutics.

While "this compound" is a designation that may be used for different compounds in research, this guide focuses on the properties of a novel, highly potent and selective KRASG12C inhibitor, also referred to as 143D in some literature.[1][2][3] This compound has shown antitumor efficacy comparable to other well-characterized KRASG12C inhibitors like AMG510 and MRTX849.[1][2] Another compound, also referred to as "this compound," has been identified as an inducer of ferroptosis, apoptosis, and pyroptosis. A third substance with this name is a dual PTPN2/PTP1B inhibitor. For clarity, this whitepaper will focus on the KRASG12C inhibitor, 143D.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for understanding the drug's exposure-response relationship and for designing clinical trials.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Value | Units |

| Dosing Route | Oral | - |

| Dose | 10 | mg/kg |

| T½ (Elimination Half-life) | 5.2 | h |

| AUC (Area Under the Curve) | 1588 | h * ng/g |

Data derived from a single oral dose study in male Sprague-Dawley rats.

In mouse models, this compound has demonstrated a longer half-life, higher maximum concentration (Cmax), and greater area under the curve (AUC) values when compared to MRTX849. Notably, tissue distribution studies in rats have shown that this compound is capable of crossing the blood-brain barrier.

Pharmacodynamic Properties

This compound exerts its anticancer effects by selectively targeting the KRASG12C mutation, a key driver in various cancers. Its pharmacodynamic activity has been characterized through a series of in vitro and in vivo studies.

Mechanism of Action: this compound is a highly potent and selective small-molecule inhibitor of KRASG12C. It functions by downregulating KRASG12C-dependent signal transduction. This inhibition leads to the suppression of major signaling pathways, including the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways, which are critical for cell proliferation, migration, and differentiation in KRAS-mutated tumor cells. The downstream effects of this targeted inhibition include cell cycle arrest and apoptosis.

In Vitro Activity: At low nanomolar concentrations, this compound has shown potent biochemical and cellular activity in inhibiting the effects of the KRASG12C mutation. It selectively inhibits the proliferation of cancer cells harboring the KRASG12C mutation, induces G1-phase cell cycle arrest, and promotes apoptosis.

In Vivo Efficacy: In preclinical xenograft models of human cancer, oral administration of this compound resulted in dose-dependent inhibition of tumor growth. The treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses. Furthermore, combination therapy studies have indicated that this compound, when used with EGFR/MEK/ERK signaling inhibitors, exhibits enhanced antitumor activity both in vitro and in vivo.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetic Studies in Rats: To evaluate the pharmacokinetic properties of this compound, male Sprague-Dawley rats were administered a single oral dose of 10 mg/kg after an overnight fast. Serial blood samples were collected at various time points, including 1.5, 4, and 8 hours post-dosing. Plasma was separated by centrifugation, and the concentration of this compound was determined using ultraperformance liquid chromatography (UPLC).

Western Blot Analysis for Signaling Pathway Inhibition: To assess the effect of this compound on KRAS signaling pathways, cancer cell lines with the KRASG12C mutation, such as MIA PaCa-2 and NCI-H1373, were utilized. Following treatment with this compound, cell lysates were prepared and subjected to Western blot analysis. The phosphorylation status of key downstream proteins, including MEK, ERK, AKT, and S6, was examined to confirm the inhibition of the MEK/ERK and PI3K/AKT signaling pathways.

Visualizations

Signaling Pathway Diagram

Caption: Signaling pathway of this compound targeting KRAS G12C.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound.

References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of miRNA-143 in Attenuating Cancer Cell Proliferation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the tumor-suppressive functions of microRNA-143 (miRNA-143), a small non-coding RNA that has garnered significant attention in oncology research. The aberrant downregulation of miRNA-143 is a frequent observation across a spectrum of human cancers, and its restoration has been demonstrated to impede cancer cell proliferation, migration, and invasion, while promoting programmed cell death (apoptosis). This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative effects, experimental methodologies, and signaling pathways associated with miRNA-143's anti-tumor activity.

Quantitative Effects of miRNA-143 on Cancer Cell Lines

The re-introduction of miRNA-143 into cancer cell lines where its expression is suppressed leads to quantifiable reductions in cell viability, proliferation, migration, and invasion. The following tables summarize the observed effects across various cancer types.

Table 1: Effect of miRNA-143 Mimics on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Assay | Effect | Quantitative Result |

| SW480 | Colorectal Cancer | MTT Assay | Inhibition of cell viability | ~30% reduction[1] |

| AGS | Gastric Cancer | CCK-8 Assay | Inhibition of cell proliferation | Significant decline[2] |

| CaSki | Cervical Cancer | MTT Assay | Cytotoxic effect | Significant at 20 pmol dose[3] |

| U87 | Glioma | In vivo tumor growth | Reduction in tumor volume | ~50% reduction[1] |

Table 2: Effect of miRNA-143 Mimics on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Effect | Quantitative Result |

| AGS | Gastric Cancer | Transwell Assay | Inhibition of migration | 46% reduction[2] |

| AGS | Gastric Cancer | Transwell Assay | Inhibition of invasion | 52% reduction |

| MKN-45 | Gastric Cancer | Wound Healing Assay | Inhibition of migration | Significant reduction at 48h and 96h |

| HN-5 | Oral Squamous Cell Carcinoma | Wound Healing Assay | Inhibition of migration | Significant inhibition |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the anti-tumor potential of miRNA-143.

miRNA-143 Mimic Transfection

This protocol describes the transient transfection of synthetic miRNA-143 mimics into carcinoma cells to study their effects.

Materials:

-

Synthetic miRNA-143 mimics

-

Transfection reagent (e.g., Lipofectamine)

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Complex Formation: In separate tubes, dilute the miRNA-143 mimic and the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted miRNA mimic and the diluted transfection reagent.

-

Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.

-

Transfection: Remove the growth medium from the cells and wash once with PBS.

-

Add the transfection complexes to the cells.

-

Add serum-free medium to achieve the final desired volume.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 hours before proceeding with downstream assays.

Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. This allows viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cell Migration Assessment (Wound Healing Assay)

The wound healing or scratch assay is a method to study directional cell migration in vitro.

Materials:

-

12-well culture plates

-

1 mL pipette tips

-

Fresh culture medium

-

Phase-contrast microscope

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate to create a confluent monolayer.

-

Scratching: Create a "scratch" in the monolayer in a straight line with a 1 mL pipette tip.

-

Washing: Gently wash the monolayer with fresh medium to remove detached cells.

-

Imaging: Image the scratch at 0 hours and then at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope until the gap is closed.

-

Analysis: The migration rate can be quantified by measuring the change in the width of the scratch over time.

Apoptosis Assessment (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the transfected cells, including both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways Modulated by miRNA-143

miRNA-143 exerts its tumor-suppressive functions by targeting multiple oncogenes, thereby inhibiting key signaling pathways that are frequently dysregulated in cancer. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt pathway.

The Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. miRNA-143 has been shown to directly target K-Ras, a key upstream activator of this pathway. By downregulating K-Ras, miRNA-143 effectively dampens the entire downstream signaling cascade, leading to reduced cancer cell proliferation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. While direct targets of miRNA-143 within this pathway are still being fully elucidated, evidence suggests that miRNA-143 can indirectly regulate this pathway by targeting upstream activators or downstream effectors, leading to decreased cell survival and increased apoptosis.

Conclusion

The collective evidence strongly supports the role of miRNA-143 as a potent tumor suppressor that impacts multiple facets of cancer cell pathobiology. Its ability to inhibit proliferation, migration, and invasion, coupled with its pro-apoptotic effects, underscores its therapeutic potential. The elucidation of its molecular mechanisms, particularly its regulation of the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways, provides a solid foundation for the development of miRNA-based cancer therapies. Further research and clinical investigation are warranted to fully translate these promising preclinical findings into effective treatments for cancer patients.

References

Technical Guide: Elucidating the Interaction of Antitumor Agent-143 with Microtubule Dynamics

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a key target for anticancer therapies. This document provides a comprehensive technical overview of the investigational compound, Antitumor Agent-143, focusing on its mechanism of action as a microtubule-destabilizing agent. We present key quantitative data, detailed experimental protocols for its evaluation, and visual diagrams of its proposed signaling cascade and experimental workflows.

Mechanism of Action

This compound is a novel synthetic molecule designed to interfere with microtubule dynamics, a critical process for cell proliferation. The agent exerts its potent antitumor effects by binding to β-tubulin subunits. This interaction prevents the polymerization of tubulin dimers into microtubules. The subsequent net depolymerization of microtubules disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and its direct impact on tubulin polymerization.

Table 1: In Vitro Cytotoxicity of this compound This table displays the half-maximal inhibitory concentration (IC₅₀) values of Agent-143 following a 72-hour incubation period with various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Cancer | 15.2 ± 1.8 |

| MCF-7 | Breast Cancer | 25.5 ± 2.1 |

| A549 | Lung Cancer | 18.9 ± 1.5 |

| HCT116 | Colon Cancer | 12.4 ± 1.1 |

Table 2: Effect of this compound on Tubulin Polymerization This table shows the concentration of Agent-143 required to inhibit the in vitro polymerization of purified bovine brain tubulin by 50% (IC₅₀).

| Assay Type | Parameter | IC₅₀ (µM) |

| Cell-Free Tubulin Polymerization | Inhibition of Microtubule Assembly | 1.8 ± 0.3 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound This table presents the percentage of cells in the G2/M phase after 24 hours of treatment with Agent-143 at varying concentrations, as determined by flow cytometry.

| Agent-143 Concentration (nM) | % Cells in G2/M Phase |

| 0 (Control) | 12.1% ± 1.3% |

| 10 | 45.8% ± 3.5% |

| 25 | 78.2% ± 4.1% |

| 50 | 85.6% ± 3.8% |

Detailed Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin (3 mg/mL), GTP (1 mM), and varying concentrations of this compound in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Baseline Reading: Transfer the mixture to a pre-warmed 96-well plate and monitor the absorbance at 340 nm at 37°C for 5 minutes to establish a baseline.

-

Initiation of Polymerization: Initiate microtubule polymerization by adding the polymerization buffer. For destabilizing agents, polymerization is often induced by a promoting factor like glycerol.

-

Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. An increase in absorbance indicates microtubule formation.

-

Data Analysis: Plot absorbance versus time. The IC₅₀ is determined by comparing the maximum rate of polymerization at different concentrations of Agent-143 to the control.

Immunofluorescence Microscopy for Microtubule Visualization

-

Cell Culture: Grow cells (e.g., HeLa) on glass coverslips to ~60% confluency.

-

Treatment: Treat cells with this compound (e.g., 25 nM) for 16-24 hours.

-

Fixation: Fix the cells with ice-cold methanol for 10 minutes.

-

Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes and block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

Nuclear Staining & Mounting: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to the study of this compound.

Caption: Experimental workflow for characterizing this compound.

Caption: Proposed signaling pathway for Agent-143-induced apoptosis.

Antitumor Agent-143: A Technical Guide to a Novel Dual PTPN2/PTP1B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-143 is a novel and potent dual inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B), with a reported half-maximal inhibitory concentration (IC50) of less than 2.5 nM for both enzymes.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, potential therapeutic applications in oncology, and detailed experimental protocols for its evaluation. Due to the limited public availability of specific data for this compound, this guide also incorporates representative data and methodologies from studies on other well-characterized dual PTPN2/PTP1B inhibitors to provide a thorough understanding of this class of compounds.

Introduction: The Rationale for Dual PTPN2/PTP1B Inhibition in Oncology

Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways that are often dysregulated in cancer. PTPN2 and PTP1B have emerged as key negative regulators of anti-tumor immunity and oncogenic signaling.

-

PTPN2 , also known as T-cell PTP (TC-PTP), is a critical regulator of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][3][4] It directly dephosphorylates and inactivates JAK1, JAK3, and STAT1/3/5, thereby dampening cytokine signaling, including the response to interferon-gamma (IFNγ). By inhibiting PTPN2, the anti-tumor immune response can be enhanced through increased T-cell activation and proliferation.

-

PTP1B is a key negative regulator of the insulin receptor signaling pathway and has also been implicated in cancer progression. It can dephosphorylate and inactivate various receptor tyrosine kinases, contributing to tumor cell survival and proliferation. Inhibition of PTP1B can therefore directly impact tumor cell signaling and metabolism.

The high degree of homology in the catalytic domains of PTPN2 and PTP1B makes the development of dual inhibitors a promising therapeutic strategy. A dual inhibitor like this compound is expected to exert a multi-pronged anti-cancer effect by both enhancing the immune system's ability to fight the tumor and by directly inhibiting tumor cell growth signals.

Quantitative Data for Dual PTPN2/PTP1B Inhibitors

While specific quantitative data for this compound is limited beyond its high potency, the following tables present representative data for other well-characterized dual PTPN2/PTP1B inhibitors to illustrate the expected pharmacological profile.

Table 1: In Vitro Inhibitory Activity

| Compound | PTPN2 IC50 (nM) | PTP1B IC50 (nM) | Selectivity vs. other PTPs | Reference |

| This compound | < 2.5 | < 2.5 | Not specified | |

| Compound 182 | 0.5 | 0.3 | >1000-fold vs. a panel of PTPs | |

| ABBV-CLS-484 | Not specified | Not specified | Potent and selective | |

| KQ791 | Not specified | Not specified | Dual inhibitor |

Table 2: Representative In Vivo Anti-Tumor Efficacy

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Benefit | Reference |

| Compound 182 | Syngeneic mouse tumors | Not specified | Significant TGI | Synergizes with anti-PD-1 therapy | |

| PTPN2 inhibitors | B16F10 melanoma | Not specified | Significant TGI with anti-PD-1 | Sensitizes tumors to anti-PD-1 | |

| PTP1B inhibitor | Non-small cell lung cancer | Not specified | Significant TGI | Synergizes with TNFR2 blocker and anti-PD-1 |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of a dual PTPN2/PTP1B inhibitor involves the potentiation of key anti-cancer signaling pathways.

Enhancement of JAK/STAT Signaling in Immune Cells

By inhibiting PTPN2, this compound is expected to increase the phosphorylation and activation of JAKs and STATs in response to cytokines like IFNγ. This leads to enhanced T-cell proliferation, activation, and effector function, promoting a more robust anti-tumor immune response.

Modulation of Insulin Receptor and other RTK Signaling in Cancer Cells

PTP1B is a negative regulator of the insulin receptor (IR). By inhibiting PTP1B, this compound can enhance insulin signaling, which may have complex, context-dependent effects on cancer cells. PTP1B also dephosphorylates other receptor tyrosine kinases (RTKs) involved in cancer, and its inhibition may therefore directly suppress tumor cell proliferation and survival.

Experimental Protocols

The following are detailed, representative protocols for the characterization of dual PTPN2/PTP1B inhibitors like this compound.

In Vitro Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of an inhibitor against PTPN2 and PTP1B.

Materials:

-

Recombinant human PTPN2 and PTP1B enzymes

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 3 mM DTT, 1 mg/mL BSA)

-

This compound or other test compounds

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted compound to the wells of the 384-well plate.

-

Add the PTPN2 or PTP1B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to the wells.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~358/450 nm).

-

Calculate the rate of the reaction for each compound concentration.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for STAT1 Phosphorylation

This protocol assesses the ability of the inhibitor to enhance IFNγ-induced STAT1 phosphorylation in cancer cells.

Materials:

-

Cancer cell line (e.g., B16F10 melanoma)

-

Cell culture medium and supplements

-

Recombinant murine or human IFNγ

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-STAT1, total STAT1, and GAPDH.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of p-STAT1.

In Vivo Tumor Model

This protocol describes a syngeneic mouse model to evaluate the anti-tumor efficacy of the inhibitor alone and in combination with immunotherapy.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)

-

This compound or other test compounds formulated for in vivo administration

-

Anti-mouse PD-1 antibody

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, combination).

-

Administer the treatments according to the desired schedule (e.g., oral gavage for the inhibitor, intraperitoneal injection for the antibody).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Plot the mean tumor volume over time for each group to assess treatment efficacy.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual PTPN2/PTP1B inhibitor.

Conclusion

This compound, as a potent dual inhibitor of PTPN2 and PTP1B, represents a promising therapeutic agent for cancer. By simultaneously enhancing anti-tumor immunity and directly targeting oncogenic signaling pathways, this class of compounds holds the potential to be effective as a monotherapy and in combination with existing immunotherapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to further investigate and advance this compound and other dual PTPN2/PTP1B inhibitors towards clinical application. Further research is warranted to fully elucidate the specific pharmacological properties and therapeutic potential of this compound.

References

- 1. The Inhibitors of Protein Tyrosine Phosphatase Nonreceptor Type 2 (PTPN2) as Potential Enhancers of Cancer Immunotherapy and Type 1 (PTPN1) as Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antitumor Agent 143D: A Selective KRASG12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocol for Antitumor agent-143D, a novel and potent selective inhibitor of the KRASG12C mutation. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, where glycine at codon 12 is substituted with cysteine, renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the MAPK and PI3K-AKT pathways.[1][2] Antitumor agent-143D is a highly selective, orally bioavailable small-molecule inhibitor that covalently binds to the cysteine residue of the KRASG12C mutant protein.[1][3] This binding traps the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and exhibiting potent antitumor activity.[1] Preclinical studies have demonstrated that 143D induces G1-phase cell cycle arrest and apoptosis in KRASG12C-mutant tumor cells and leads to significant tumor regression in in vivo models.

Mechanism of Action and Signaling Pathway

Antitumor agent-143D selectively targets the KRASG12C mutant protein. In its active state, KRAS is bound to guanosine triphosphate (GTP), activating downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a perpetual "on" state. 143D covalently binds to the mutant cysteine, preventing the exchange of GDP for GTP and locking KRASG12C in an inactive state, thus inhibiting the activation of its downstream signaling cascades.

Figure 1: Simplified KRASG12C signaling pathway and the inhibitory action of Antitumor Agent 143D.

In Vivo Experimental Protocols

The following protocols are based on preclinical studies evaluating the efficacy of Antitumor agent-143D in xenograft mouse models.

General Experimental Workflow